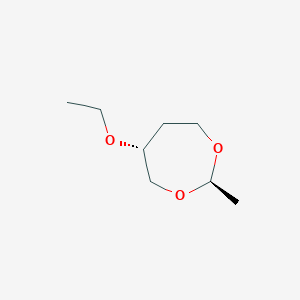
1,3-Dioxepane, 5-ethoxy-2-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- is an organic compound with a unique structure that includes a seven-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxyacetaldehyde with a suitable diol in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired trans-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism by which 1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- exerts its effects involves interactions with various molecular targets. The presence of the dioxepane ring allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
1,4-Dioxane: Another related compound with a different ring structure.
Tetrahydrofuran (THF): A five-membered ring ether with comparable reactivity.
Uniqueness
1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its ability to undergo specific reactions and form unique intermediates sets it apart from other similar compounds.
Properties
CAS No. |
58175-31-8 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2R,5R)-5-ethoxy-2-methyl-1,3-dioxepane |
InChI |
InChI=1S/C8H16O3/c1-3-9-8-4-5-10-7(2)11-6-8/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
CVRXYMIEUXIPSL-HTQZYQBOSA-N |
Isomeric SMILES |
CCO[C@@H]1CCO[C@H](OC1)C |
Canonical SMILES |
CCOC1CCOC(OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)

![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)

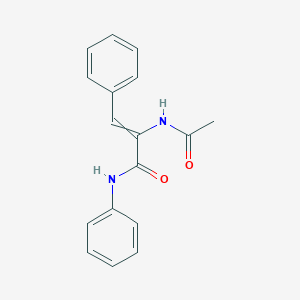
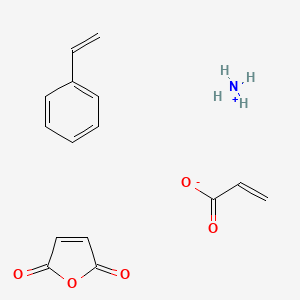
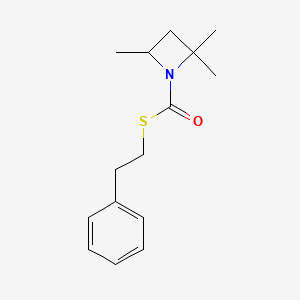
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
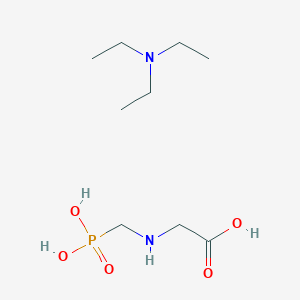
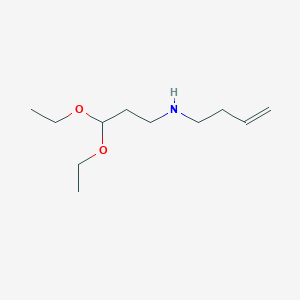
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
